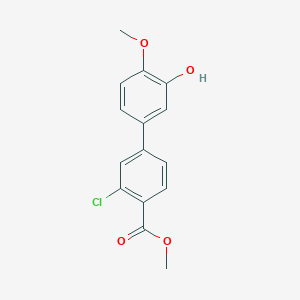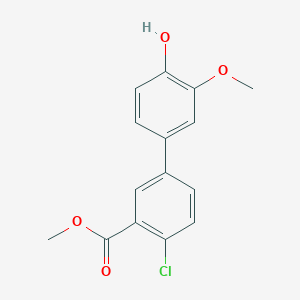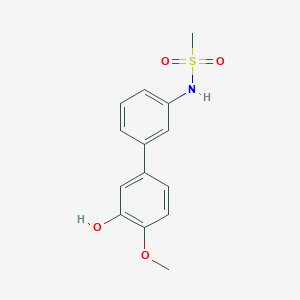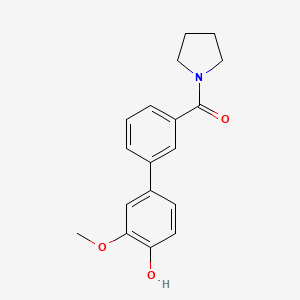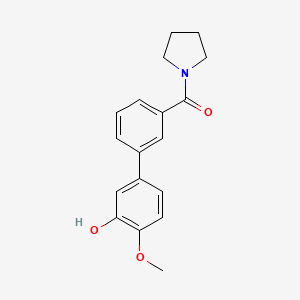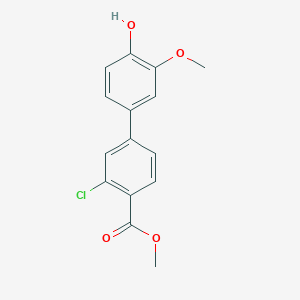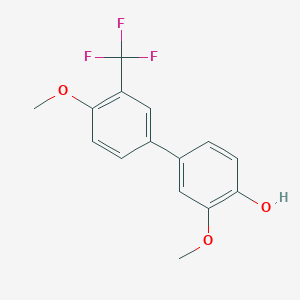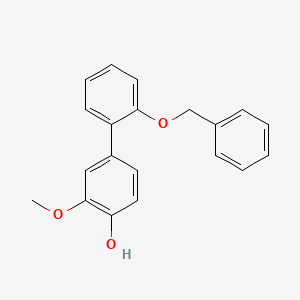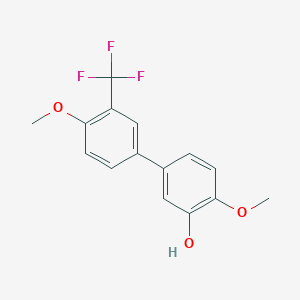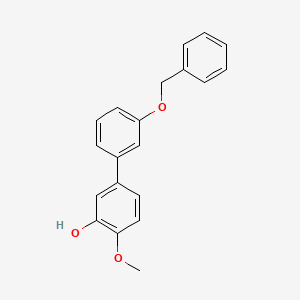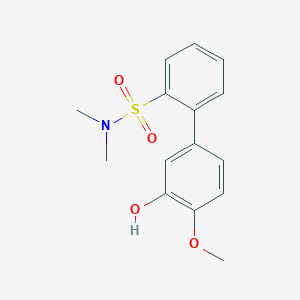
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (5-DMSMP) is an organic compound with a wide range of applications in scientific research. It has been used as an intermediate in organic synthesis, as a corrosion inhibitor, and as an antioxidant in food and beverage products. 5-DMSMP is a phenolic compound with a molecular weight of 300.5 g/mol and a melting point of 78-80°C. Its structure consists of a benzene ring with an attached methylsulfamoyl group and an attached methoxyphenol group.
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not fully understood, but it is believed to act as an antioxidant. Antioxidants are compounds that scavenge free radicals, which are reactive molecules that can damage cells and cause oxidative stress. Antioxidants can also reduce inflammation and protect cells from damage caused by environmental toxins. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress, reduce inflammation, and protect cells from damage caused by environmental toxins. It has also been shown to reduce the growth of cancer cells and to reduce the risk of developing certain types of cancer. In addition, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been shown to reduce the risk of developing cardiovascular disease, to reduce cholesterol levels, and to reduce the risk of stroke.
Advantages and Limitations for Lab Experiments
The major advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its ability to scavenge free radicals and reduce oxidative stress. This makes it an ideal compound for studying the effects of antioxidants on cell growth and development. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively inexpensive and can be easily synthesized using a variety of methods.
The major limitation of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its limited solubility in water. This can make it difficult to use in experiments that require aqueous solutions. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be toxic if ingested in large quantities, so it should be handled with care.
Future Directions
The future directions for research on 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% include further studies on its effects on cell growth and development, its effects on oxidative stress, its effects on gene expression, and its effects on the development of cancer cells. Additionally, research could focus on its potential use as an antioxidant in food and beverage products, its potential use as a corrosion inhibitor, and its potential use as an intermediate in organic synthesis. Other potential future directions for research on 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% include its effects on cholesterol levels, its effects on cardiovascular disease, and its effects on the immune system.
Synthesis Methods
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. In the Williamson ether synthesis, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized from 4-dimethylsulfamoyl-benzaldehyde and 2-methoxyphenol in the presence of a base such as sodium hydroxide. The Grignard reaction involves the reaction of 4-dimethylsulfamoyl-benzaldehyde with magnesium in the presence of an ether solvent such as diethyl ether. The Ullmann reaction involves the reaction of 4-dimethylsulfamoyl-benzaldehyde with an organometallic reagent such as zinc in the presence of a base such as sodium hydroxide.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in scientific research to study the effects of antioxidants on cell growth and development. It has been used to study the effects of oxidative stress on cell viability and the effects of antioxidants on oxidative stress. It has also been used to study the effects of antioxidants on cell metabolism and the effects of antioxidants on the immune system. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used to study the effects of antioxidants on gene expression and the effects of antioxidants on the development of cancer cells.
properties
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-7-4-11(5-8-13)12-6-9-15(20-3)14(17)10-12/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBXWLGOMUHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


